molecular formula C10H13FN2 B2780644 (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine CAS No. 1344145-48-7

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

Cat. No. B2780644
CAS RN: 1344145-48-7
M. Wt: 180.226
InChI Key: YAVOMXHKTLHWOE-UHFFFAOYSA-N
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Description

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a heterocyclic organic compound with a cage-like structure similar to adamantane. It is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .


Molecular Structure Analysis

The molecular formula of This compound is C10H13FN2 , and its molecular weight is approximately 180.23 g/mol . The compound has a cage-like structure due to the cyclobutyl ring and the fluoropyridine group .


Physical And Chemical Properties Analysis

  • Safety Information : Hazard statements include H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) .

Scientific Research Applications

Biased Agonism in Drug Discovery

1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine derivatives have been explored as potential biased agonists of serotonin 5-HT1A receptors. These compounds demonstrate high receptor affinity and selectivity, showing promise as antidepressant drug candidates. The research suggests that the ERK1/2 phosphorylation-preferring aryloxyethyl derivatives of this compound might have significant therapeutic potential in treating depression (Sniecikowska et al., 2019).

Catalysis and Structural Applications

Ni(II) complexes of fluorinated tripodal ligands, including 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine, have been synthesized and characterized for their catalytic potential. These complexes demonstrate efficient and selective catalysis in alkane hydroxylation and O-arylation of phenol, suggesting their application in organic synthesis and industrial processes (Kerbib et al., 2020).

Antibacterial and Antifungal Properties

Compounds derived from 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine have shown potential in antibacterial and antifungal applications. Studies indicate that these compounds can effectively inhibit the growth of certain bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Rao et al., 2013).

Radiochemistry and Imaging Applications

Research into fluoropyridine-based maleimide reagents, including derivatives of 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine, has led to the development of new compounds for prosthetic labeling in peptides and proteins. These compounds are significant in the field of radiochemistry, particularly in designing new peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

Synthesis of Schiff Bases and Anticonvulsant Agents

The synthesis of Schiff bases of 3-aminomethyl pyridine, including 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine derivatives, has shown promising results in anticonvulsant activity. These compounds could potentially be developed into new treatments for seizures and epilepsy (Pandey & Srivastava, 2011).

Safety and Hazards

This compound poses hazards such as skin and eye damage. Proper safety precautions should be followed during handling and storage .

Future Directions

Research on the pharmacological properties and potential therapeutic applications of this compound could provide valuable insights for future drug development .

properties

IUPAC Name

[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVOMXHKTLHWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile (88 g, 500 mmol, 1.0 equiv) in THF (400 mL) was added LAH (2M in THF, 575 mL, 1.15 mol) in a dropwise manner over one hour. The reaction was then warmed to room temperature and stirred for 15 min. After the reaction was complete, it was cooled back down to 0° C. and quenched slowly with water (43 mL), 3 N NaOH (43 mL), and water (125 mL). The quenched reaction was stirred for 30 min and then filtered through Celite. The filtrate was concentrated and dried in vacuo to give (1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (80 g, 88%) as a crude yellow oil that was used without purification.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
575 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

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